molecular formula C20H20N2O3 B5599162 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide

Cat. No. B5599162
M. Wt: 336.4 g/mol
InChI Key: FWUIAOQTIZMVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound closely related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide, has been achieved, providing insights into the synthetic pathways of similar compounds (Baba et al., 1998).
  • Efficient synthesis methods have been developed for various quinolinecarboxamide derivatives, demonstrating the practicality of producing these compounds in high yields (Mizuno et al., 2006).

Molecular Structure Analysis

  • Detailed structural analyses, including X-ray diffraction studies, have been conducted on quinolinecarboxamide derivatives, providing a comprehensive understanding of their molecular geometry and interactions (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

  • Research on the reactivity of quinolinecarboxamide compounds, including their reactions under various conditions, has been explored to understand their chemical behavior (Jansson et al., 2006).

Physical Properties Analysis

  • Investigations into the physical properties of quinolinecarboxamides have been conducted, including studies on their crystalline structure and intermolecular interactions, which are crucial for understanding their behavior in different environments (Asiri et al., 2011).

Chemical Properties Analysis

  • The chemical properties of various quinolinecarboxamide derivatives have been thoroughly studied, including their reactivity and interactions with other molecules, which is essential for predicting their behavior in chemical reactions and potential applications (Chen et al., 2002).

Scientific Research Applications

Synthesis and Structural Analysis

  • Carboxamide Derivatives Synthesis : Carboxamide derivatives, including those related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These derivatives have shown significant cytotoxicity, suggesting potential as anticancer agents (Deady et al., 2003).
  • Antirheumatic Drug Metabolites : Studies on the metabolites of certain quinolinecarboxylates related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide have been conducted to understand their pharmacological properties, especially regarding anti-inflammatory effects (Baba et al., 1998).
  • N1-Substituted Synthesis : Research on synthesizing N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides provides insights into producing analogues of known pharmaceuticals, indicating the versatility of this chemical structure in drug development (Yermolayev et al., 2008).

Biological Activities and Applications

  • Antitumor Agents : Phenyl-substituted derivatives of N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide have been evaluated for in vivo antitumor activity, with some derivatives showing promising results against leukemia and solid tumor models (Atwell et al., 1989).
  • Anticancer Coumarin and Quinolinone Carboxamides : A series of coumarin and quinolinone-3-aminoamide derivatives, including structures similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide, were synthesized and showed potential in inhibiting cancer cell growth (Matiadis et al., 2013).
  • Labeling and Evaluation for Peripheral Benzodiazepine Receptors : Novel quinoline-2-carboxamide derivatives have been labeled for potential visualization of peripheral benzodiazepine receptors using positron emission tomography (PET), indicating their use in diagnostic imaging (Matarrese et al., 2001).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-18-10-7-14(13-19(18)25-2)11-12-21-20(23)17-9-8-15-5-3-4-6-16(15)22-17/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUIAOQTIZMVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.